molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS No. 1153197-28-4

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline

Cat. No. B1386261
CAS RN: 1153197-28-4
M. Wt: 223.29 g/mol
InChI Key: GPYNKPRVIIMGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .


Chemical Reactions Analysis

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, have been reported to possess significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be modified to enhance its antiviral capabilities.

Anti-inflammatory Properties

The indole nucleus is known to be present in many synthetic drug molecules that exhibit anti-inflammatory effects. By extension, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could be explored for its potential use in treating inflammatory conditions .

Anticancer Applications

Compounds with an indole scaffold have been found to bind with high affinity to multiple receptors, which is beneficial in the development of anticancer agents. Research into the modification of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could lead to new therapeutic options for cancer treatment .

Antimicrobial Effects

Indole derivatives are also known for their antimicrobial activity. This opens up the possibility for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline to be used in the development of new antimicrobial drugs that could combat a variety of bacterial infections .

Antidiabetic Potential

The biological activity of indole derivatives extends to antidiabetic effects. Therefore, there is a potential for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline to be used in the synthesis of drugs aimed at managing diabetes .

Antimalarial Activity

Indole-based compounds have been utilized in the treatment of malaria. The structural features of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could be optimized to enhance its efficacy as an antimalarial agent .

Anticholinesterase Activity

Indole derivatives have shown promise in anticholinesterase activity, which is crucial in treating diseases like Alzheimer’s. Research into the applications of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could contribute to the development of treatments for neurodegenerative disorders .

Antioxidant Properties

The antioxidant capacity of indole derivatives is noteworthy. Synthesis of compounds from 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline could lead to the development of antioxidants that help in protecting cells from oxidative stress .

Future Directions

Given its use as an intermediate in the synthesis of pharmaceutical compounds, future research may focus on developing more efficient synthesis methods or exploring new applications for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .

Mode of Action

In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .

properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYNKPRVIIMGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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